molecular formula C24H21N3O3 B6514218 N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892278-85-2

N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514218
CAS RN: 892278-85-2
M. Wt: 399.4 g/mol
InChI Key: YKTRIVRMPWBJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (NBDQTC) is a synthetic compound that has been studied extensively for its potential applications in scientific research. NBDQTC is an aromatic heterocyclic compound with a nitrogen atom in the ring structure. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. NBDQTC has been used in various laboratory experiments to study its effects on various biological systems.

Mechanism of Action

The exact mechanism of action of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also believed to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs. It has also been found to inhibit the growth of cancer cells by interfering with the cell cycle. Additionally, N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a wide range of biological activities, making it useful for studying the effects of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide on various biological systems. However, it is important to note that N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not approved for use in humans, and it is not recommended for clinical use.

Future Directions

There are a number of potential future directions for the use of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide in scientific research. For example, further research could be done to investigate the effects of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide on other biological systems, such as the immune system. Additionally, further research could be done to explore the potential therapeutic applications of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide. Finally, further research could be done to develop more efficient and cost-effective synthesis methods for N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

Synthesis Methods

N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be synthesized by a multi-step process. The first step involves the reaction of benzaldehyde with 2-amino-3-chloropropionic acid in the presence of a base. The reaction yields N-benzyl-2-amino-3-chloropropionic acid, which is then cyclized to N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide. This reaction requires a catalytic amount of a strong base such as sodium hydroxide.

Scientific Research Applications

N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been used in various laboratory experiments to study its effects on various biological systems. For example, it has been used to study the effects of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide on the activity of enzymes involved in the metabolism of drugs. It has also been used to study the effects of N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide on the growth of cancer cells.

properties

IUPAC Name

N-benzyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-22(25-16-18-9-5-2-6-10-18)19-11-12-20-21(15-19)26-24(30)27(23(20)29)14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTRIVRMPWBJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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